molecular formula C6H10ClF2NO2 B1436959 Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride CAS No. 2193061-54-8

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride

Cat. No. B1436959
M. Wt: 201.6 g/mol
InChI Key: FJFFQSRXEAKHCT-UHFFFAOYSA-N
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Description

“Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2193061-54-8 . It has a molecular weight of 201.6 . The IUPAC name for this compound is “methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride” and its Inchi Code is "1S/C6H9F2NO2.ClH/c1-11-4 (10)5 (9)2-6 (7,8)3-5;/h2-3,9H2,1H3;1H" .


Molecular Structure Analysis

The Inchi Code for “Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride” provides information about its molecular structure. The code “1S/C6H9F2NO2.ClH/c1-11-4 (10)5 (9)2-6 (7,8)3-5;/h2-3,9H2,1H3;1H” represents the stoichiometry, atom connectivity, and hydrogen atom positions .


Physical And Chemical Properties Analysis

“Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride” is a powder and should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride is a fluorinated analogue of 1-aminocyclobutane-1-carboxylate, synthesized from acetone, where a key step involves the transformation of a ketone group into a CF2 group (Mykhailiuk et al., 2010).

Pharmacological Research

  • Studies on 1-aminocyclobutane-1-carboxylate, a closely related compound, have shown its role as an N-methyl-D-aspartate (NMDA)-associated glycine receptor antagonist, providing insights into its potential neurological and neuropharmacological applications (Rao et al., 1990).

Application in Positron Emission Tomography (PET)

  • The synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a tumor-avid amino acid, for positron emission tomography highlights the potential of similar compounds in medical imaging and cancer research (Shoup & Goodman, 1999).

Molecular Dynamics and Computational Chemistry

  • Quantum mechanical calculations have been used to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid. This research contributes to understanding the backbone flexibility and environmental stability of such compounds (Casanovas et al., 2006).

Safety And Hazards

This compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F2NO2.ClH/c1-11-4(10)5(9)2-6(7,8)3-5;/h2-3,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFFQSRXEAKHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride

CAS RN

2193061-54-8
Record name methyl 1-amino-3,3-difluorocyclobutane-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Kobayashi, F Uneuchi, T Naruse, D Matsuda… - European Journal of …, 2023 - Elsevier
Lysophosphatidic acid (LPA), a bioactive phospholipid, binds to the G protein-coupled LPA 1 receptor on the surfaces of immune cells, to promote progression of fibrosis of the skin and …
Number of citations: 2 www.sciencedirect.com

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